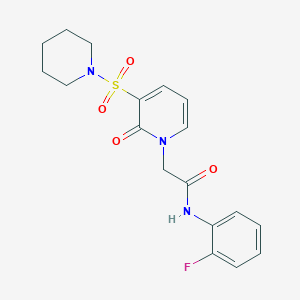

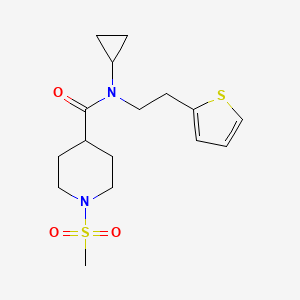

(E)-N-cyclopentyl-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

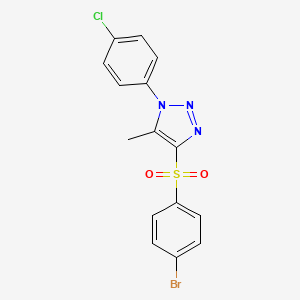

This compound is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a thiophene ring, a pyrazole ring, and a trifluoromethyl group. These groups are connected by an acrylamide moiety .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of related acrylamides, including (E)-N-cyclopentyl-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide, often involves condensation reactions under basic conditions, yielding products with high purity and yield. These compounds' structures are typically confirmed through spectroscopic methods such as NMR and X-ray crystallography, revealing detailed molecular geometries and bonding interactions (Kariuki et al., 2022). The molecular structure determination aids in understanding the compound's chemical behavior and potential interactions in biological systems.

Heterocyclic Chemistry and Drug Design

Compounds structurally similar to this compound serve as precursors in synthesizing various heterocyclic compounds, including pyrazoles and pyrimidines. These processes involve cyclization reactions with different reagents, producing molecules with potential pharmacological activities. Such synthetic strategies contribute to the development of new drugs with improved efficacy and specificity for targeting disease mechanisms (Panchal & Patel, 2011).

Catalysis and Chemical Transformations

Acrylamides derived from pyrazoles, resembling this compound, are used in catalytic asymmetric cycloaddition reactions. These reactions facilitate the formation of functionalized cyclopentenes, showcasing the compound's role in synthesizing complex molecular architectures with potential applications in pharmaceuticals and materials science (Han et al., 2011).

Nonlinear Optical Materials

Derivatives of thiophene-acrylonitrile compounds exhibit significant potential in nonlinear optical applications. They demonstrate enhanced optical limiting behavior, crucial for developing optical devices aimed at protecting human eyes and optical sensors. The ability to absorb and dissipate high-intensity light makes these compounds valuable in photonic and optoelectronic devices, contributing to advancements in optical communication technologies (Anandan et al., 2018).

Mecanismo De Acción

Propiedades

IUPAC Name |

(E)-N-cyclopentyl-3-thiophen-2-yl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3OS/c19-18(20,21)16-9-10-23(22-16)11-12-24(14-4-1-2-5-14)17(25)8-7-15-6-3-13-26-15/h3,6-10,13-14H,1-2,4-5,11-12H2/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKRDHCXRKBXKL-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/no-structure.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2723120.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2723127.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2723128.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2723129.png)